molecular formula C28H29NO4 B1392767 FMOC-DL-4-tert-butyl-PHE CAS No. 1236257-38-7

FMOC-DL-4-tert-butyl-PHE

Cat. No.: B1392767
CAS No.: 1236257-38-7
M. Wt: 443.5 g/mol
InChI Key: OKEORFXNCSRZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FMOC-DL-4-tert-butyl-PHE, also known as 4-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]phenylalanine, is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound has a molecular weight of 443.54 g/mol and is characterized by the presence of a fluorenylmethoxycarbonyl (FMOC) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FMOC-DL-4-tert-butyl-PHE typically involves the protection of the amino group of phenylalanine with the FMOC group. This is achieved by reacting phenylalanine with FMOC chloride in the presence of a base such as sodium bicarbonate. The tert-butyl group is introduced to the phenyl ring through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) allows for the efficient production of peptides with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

FMOC-DL-4-tert-butyl-PHE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected phenylalanine derivatives, oxidized phenylalanine products, and substituted phenylalanine compounds .

Scientific Research Applications

FMOC-DL-4-tert-butyl-PHE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of FMOC-DL-4-tert-butyl-PHE involves the protection of the amino group during peptide synthesis. The FMOC group is stable under basic conditions but can be selectively removed using secondary amines such as piperidine. This allows for the stepwise assembly of peptide chains on a solid support. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the FMOC protecting group and the tert-butyl group. This combination provides enhanced stability and reactivity, making it a valuable tool in peptide synthesis. The tert-butyl group also offers steric protection, which can be advantageous in certain synthetic applications .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEORFXNCSRZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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